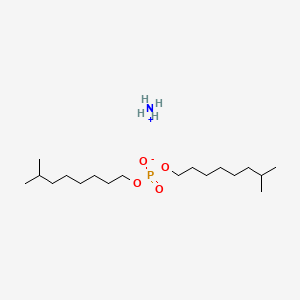

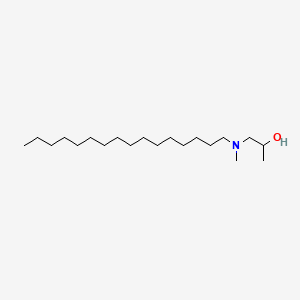

1-(Hexadecylmethylamino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

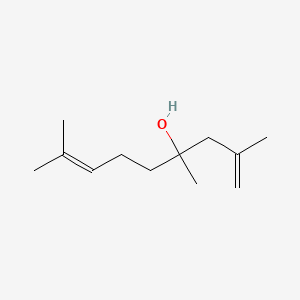

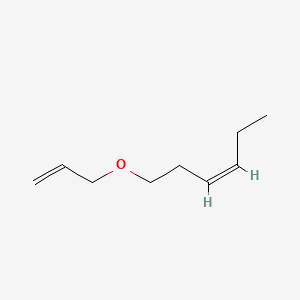

1-(Hexadécylméthylamino)propan-2-ol est un composé organique de formule moléculaire C20H43NO. C'est un alcool aliphatique à longue chaîne avec un groupe amino, ce qui en fait une molécule polyvalente dans diverses applications chimiques et industrielles. Ce composé est connu pour ses propriétés tensioactives, qui le rendent utile dans la formulation de détergents, d'émulsifiants et autres agents tensioactifs.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-(Hexadécylméthylamino)propan-2-ol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'hexadécylamine avec l'épichlorhydrine, suivie de la réduction de l'intermédiaire résultant. Les conditions réactionnelles impliquent généralement :

Étape 1 : Réaction de l'hexadécylamine avec l'épichlorhydrine en présence d'une base telle que l'hydroxyde de sodium pour former un intermédiaire.

Étape 2 : Réduction de l'intermédiaire à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium pour obtenir du 1-(Hexadécylméthylamino)propan-2-ol.

Méthodes de production industrielle : La production industrielle de 1-(Hexadécylméthylamino)propan-2-ol implique souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, avec un contrôle minutieux des conditions réactionnelles et des étapes de purification pour garantir la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : 1-(Hexadécylméthylamino)propan-2-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le composé peut être réduit davantage pour former différents dérivés.

Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'amines secondaires ou tertiaires.

Substitution : Formation de dérivés N-alkyle ou N-acyle.

Applications De Recherche Scientifique

1-(Hexadécylméthylamino)propan-2-ol a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme tensioactif dans diverses réactions et procédés chimiques.

Biologie : Employé dans la formulation de tampons biologiques et de milieux de culture cellulaire.

Médecine : Investigé pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa nature amphiphile.

Industrie : Utilisé dans la production de détergents, d'émulsifiants et autres agents tensioactifs.

Mécanisme d'action

Le mécanisme d'action du 1-(Hexadécylméthylamino)propan-2-ol est principalement basé sur ses propriétés tensioactives. Il réduit la tension superficielle des solutions aqueuses, permettant un meilleur mélange et une meilleure interaction des différentes phases. Les cibles moléculaires et les voies impliquées comprennent :

Membranes cellulaires : Le composé peut interagir avec les membranes cellulaires, modifiant leur perméabilité et leur fluidité.

Protéines : Il peut se lier aux protéines, affectant leur structure et leur fonction.

Mécanisme D'action

The mechanism of action of 1-(Hexadecylmethylamino)propan-2-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The molecular targets and pathways involved include:

Cell Membranes: The compound can interact with cell membranes, altering their permeability and fluidity.

Proteins: It can bind to proteins, affecting their structure and function.

Comparaison Avec Des Composés Similaires

1-(Hexadécylméthylamino)propan-2-ol peut être comparé à d'autres alcools et amines aliphatiques à longue chaîne, tels que :

Alcool cétylique (1-hexadécanol) : Similaire en longueur de chaîne mais dépourvu du groupe amino, ce qui le rend moins polyvalent dans les réactions chimiques.

Hexadécylamine : Similaire en longueur de chaîne et contient un groupe amino, mais dépourvu du groupe hydroxyle, ce qui limite ses propriétés tensioactives.

Alcool stéarylique (1-octadécanol) : Longueur de chaîne plus longue, offrant des propriétés physiques et des applications différentes.

Unicité : 1-(Hexadécylméthylamino)propan-2-ol est unique en raison de sa combinaison d'une longue chaîne aliphatique, d'un groupe hydroxyle et d'un groupe amino, ce qui en fait un composé polyvalent avec une large gamme d'applications dans divers domaines.

Propriétés

Numéro CAS |

85154-21-8 |

|---|---|

Formule moléculaire |

C20H43NO |

Poids moléculaire |

313.6 g/mol |

Nom IUPAC |

1-[hexadecyl(methyl)amino]propan-2-ol |

InChI |

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)19-20(2)22/h20,22H,4-19H2,1-3H3 |

Clé InChI |

MHDNDXQXNNAQTO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCN(C)CC(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)